N-(2,4-difluorophenyl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide

Lipophilicity Membrane permeability Drug-likeness

This pyridazinyl-thioacetamide (CAS 896046-21-2) is a differentiated research scaffold explicitly claimed in EP3145927 for cardiac ion-channel modulation. Its 4-ethylphenyl group provides a quantifiable lipophilicity increment (ΔXLogP ≈ +0.5), making it an essential intermediate reference for systematic SAR investigations of logP vs. potency and clearance. The 2,4-difluorophenyl moiety enables fluorine-mediated interaction studies critical for lead optimization. Compliant with all Lipinski and Veber filters (MW 385.4; TPSA ≈ 46 Ų), this compound is the optimal choice for oral bioavailability programs; avoid blind substitution with inactive, off-target, or bulkier analogs.

Molecular Formula C20H17F2N3OS
Molecular Weight 385.43
CAS No. 896046-21-2
Cat. No. B2754688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide
CAS896046-21-2
Molecular FormulaC20H17F2N3OS
Molecular Weight385.43
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C20H17F2N3OS/c1-2-13-3-5-14(6-4-13)17-9-10-20(25-24-17)27-12-19(26)23-18-8-7-15(21)11-16(18)22/h3-11H,2,12H2,1H3,(H,23,26)
InChIKeyKTNVZFHDXDALJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorophenyl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 896046-21-2): Core Identity and Procurement-Relevant Profile


N-(2,4-difluorophenyl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 896046-21-2, PubChem CID 7206131) is a synthetic pyridazinyl-thioacetamide derivative with molecular formula C₂₀H₁₇F₂N₃OS and molecular weight 385.4 g/mol. [1] The compound integrates a 2,4-difluorophenyl acetamide group connected via a sulfanyl bridge to a 4-ethylphenyl-substituted pyridazine core. Computed physicochemical descriptors include an XLogP3-AA value of 4.3, one hydrogen bond donor, six hydrogen bond acceptors, and six rotatable bonds, placing it within drug-like chemical space by Lipinski's rule-of-five criteria. [1] Pyridazine-based sulfanyl acetamides have drawn research interest as pharmacologically privileged scaffolds, with patent filings indicating investigation toward cardiovascular ion-channel modulation. [2]

Why N-(2,4-Difluorophenyl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide Cannot Be Casually Replaced by In-Class Analogs


Compounds sharing the pyridazin-3-yl-sulfanyl-acetamide scaffold are not interchangeable, because minor substituent variations—particularly the 4-ethylphenyl group on the pyridazine ring and the 2,4-difluorophenyl moiety on the acetamide nitrogen—produce divergent physicochemical profiles and structure-activity relationships (SAR). [1] The 4-ethyl substituent on the terminal phenyl ring directly modulates lipophilicity (XLogP3-AA = 4.3 for the title compound versus 3.8 for the des-ethyl 6-phenyl analog), altering membrane permeability, plasma protein binding, and off-target promiscuity risks. [2] Similarly, the 2,4-difluorophenyl substitution pattern affects both hydrogen-bonding capacity and metabolic stability compared to 3,4-difluorophenyl, 4-fluorophenyl, 3-chlorophenyl, cyclohexyl, or phenethyl variants—each of which presents distinct oxidative metabolism and CYP inhibition liabilities. [3] In a patent context where this scaffold class is claimed for ion-channel modulation, even a single substituent change can abolish activity at the intended target or introduce undesirable ancillary pharmacology, making blind substitution a high-risk procurement strategy. [1]

Quantitative Differentiation Evidence for N-(2,4-Difluorophenyl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide Versus Closest Analogs


Lipophilicity Advantage: Elevated XLogP3-AA of the 4-Ethylphenyl Substituent Compared to the Des-Ethyl 6-Phenyl Analog

The title compound carries a 4-ethylphenyl substituent on the pyridazine C6 position, which elevates its computed XLogP3-AA to 4.3 compared to the des-ethyl 6-phenyl analog [N-(2,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide], which has an estimated XLogP3-AA of approximately 3.8. [1][2] This +0.5 log unit difference corresponds to roughly a 3.2-fold increase in octanol-water partition coefficient, indicating substantially greater membrane-permeation potential for the title compound.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Donor Count Distinction: 2,4-Difluorophenyl Acetamide Versus Cyclohexyl and Phenethyl Variants

The title compound possesses exactly one hydrogen bond donor (the acetamide N–H), identical to other N-aryl acetamide variants. In contrast, the N-cyclohexyl analog [N-cyclohexyl-2-{6-(4-ethylphenyl)pyridazin-3-ylsulfanyl}acetamide] retains the single donor but loses the aromatic ring that could participate in π-stacking interactions at the target binding site, while the N-phenethyl analog [N-(2-phenylethyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide] introduces an ethylene spacer that increases conformational flexibility and may reduce binding affinity to rigid binding pockets. [1][2]

Hydrogen bonding Solubility Target recognition

Patent-Linked Ion-Channel Modulation Potential Versus Structurally Distant Pyridazine Sulfanyl Acetamides

The pyridazin-3-yl-sulfanyl-acetamide scaffold is explicitly claimed in patent EP3145927 / WO2015060834 for the prophylaxis and treatment of atrial and ventricular arrhythmias via ion-channel modulation. [1] The title compound falls within the generic Markush structure of Formula I defined in the patent, whereas many commercially available pyridazine sulfanyl acetamides with different core architectures (e.g., imidazo[1,2-b]pyridazines, thiazolyl-pyridazines, or pyridinyl-pyridazines) are directed toward distinct therapeutic areas such as oncology, inflammation, or agricultural chemistry, and are not claimed for cardiac ion-channel targets. [2]

Ion channel modulation Antiarrhythmic Cardiovascular

Physicochemical Drug-Likeness Profile: Full Compliance with Lipinski and Veber Rules Compared to Higher-Molecular-Weight Analogs

The title compound (MW = 385.4 g/mol; XLogP3-AA = 4.3; HBD = 1; HBA = 6; rotatable bonds = 6; TPSA ≈ 46 Ų estimated) satisfies all Lipinski rule-of-five criteria and the Veber rule (rotatable bonds ≤ 10; TPSA ≤ 140 Ų). [1] In contrast, several extended analogs bearing bulkier substituents—such as N-(3,4-difluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide (MW > 500)—exceed the molecular weight cutoff and exhibit higher lipophilicity that falls outside optimal drug-like space, increasing the risk of poor aqueous solubility, rapid hepatic clearance, and promiscuous binding. [2]

Drug-likeness ADME Lead optimization

High-Confidence Application Scenarios for N-(2,4-Difluorophenyl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 896046-21-2)


Cardiac Ion-Channel Drug Discovery: Lead Identification and SAR Expansion for Arrhythmia Targets

The title compound falls within the Markush scope of EP3145927/WO2015060834, which claims pyridazine-containing compounds for atrial and ventricular arrhythmia treatment. [1] Research groups focused on cardiac ion-channel modulation (e.g., hERG, Naᵥ1.5, Caᵥ1.2) should prioritize this compound over pyridazine sulfanyl acetamides from non-cardiovascular patent families (e.g., GABA receptor ligands or oncology agents), as its structural class has been explicitly associated with cardiac electrophysiology targets. Use in patch-clamp electrophysiology assays, atrial effective refractory period (AERP) measurements, or ex vivo Langendorff heart models is consistent with the patent-indicated therapeutic direction.

Oral Bioavailability-Focused Medicinal Chemistry: Scaffold with Optimized Drug-Likeness Parameters

With full compliance across all Lipinski and Veber drug-likeness filters (MW = 385.4; XLogP3-AA = 4.3; HBD = 1; HBA = 6; RotB = 6; TPSA ≈ 46 Ų), the title compound is an appropriate starting scaffold for oral bioavailability optimization programs. [1] Compared to higher-molecular-weight analogs that breach the MW > 500 threshold, this compound offers a more favorable permeability-solubility balance for Caco-2 permeability assays, microsomal stability screening, and in vivo oral pharmacokinetic studies in rodent models. Procurement for lead optimization efforts where maintaining drug-like properties is critical should favor this compound over bulkier, more lipophilic sulfanyl-acetamide variants.

Structure-Activity Relationship (SAR) Studies on Pyridazine C6 Substituent Effects

The 4-ethylphenyl group at the pyridazine C6 position provides a quantifiable lipophilicity increment (ΔXLogP3-AA ≈ +0.5 versus the des-ethyl 6-phenyl analog), corresponding to an estimated 3.2-fold increase in octanol-water partition coefficient. [1] This makes the compound uniquely valuable for systematic SAR investigations probing the relationship between pyridazine C6 substituent lipophilicity and biological activity. By serving as an intermediate-lipophilicity reference point between the 6-phenyl (lower logP) and 6-(4-n-butylphenyl) or 6-(4-phenylphenyl) (higher logP) analogs, it enables fine-grained correlation of logP with cellular potency, plasma protein binding, and metabolic clearance in a controlled congeneric series.

Computational Chemistry and Molecular Docking: Electron-Deficient Aromatic System for Halogen-Bonding Analysis

The 2,4-difluorophenyl substituent presents a distinct electron-deficient aromatic surface capable of participating in halogen-bonding and π-stacking interactions at protein binding sites, which is absent in the N-cyclohexyl analog and conformationally diluted in the N-phenethyl analog. [1] Computational chemistry groups studying fluorine-mediated protein-ligand interactions, halogen bond energetics, or quantum mechanical fragment-based scoring functions should procure this compound as a well-defined test case for validating docking pose predictions and free-energy perturbation (FEP) calculations involving fluorinated aromatic rings.

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.